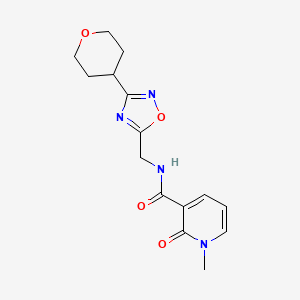
1-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₄ |
| Molecular Weight | 318.33 g/mol |
| CAS Number | 2034534-71-7 |
Synthesis
The synthesis of this compound typically involves the reaction of 1,2-dihydropyridine derivatives with oxadiazole moieties. The incorporation of the tetrahydro-pyran ring enhances the compound's lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have shown that compounds containing oxadiazole rings exhibit significant antibacterial activity. Specifically, derivatives with similar structural motifs have been tested against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
In these studies, compounds analogous to this compound demonstrated promising antibacterial properties with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study indicated that derivatives of dihydropyridine showed significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
For example, a related compound was tested against human liver carcinoma (HepG2) cells and showed a dose-dependent reduction in cell viability . The structure–activity relationship (SAR) analysis suggested that modifications in the oxadiazole and dihydropyridine moieties could enhance anticancer efficacy.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested for their antibacterial activity. Compounds with tetrahydro-pyran substituents exhibited enhanced activity against E. coli and C. albicans, suggesting a synergistic effect due to structural modifications .
- Cytotoxicity Against Cancer Cells : In vitro studies on dihydropyridine derivatives indicated that certain substitutions led to increased cytotoxicity against breast cancer cell lines (MCF7), with IC50 values around 10 µM .
特性
IUPAC Name |
1-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-19-6-2-3-11(15(19)21)14(20)16-9-12-17-13(18-23-12)10-4-7-22-8-5-10/h2-3,6,10H,4-5,7-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDNEGPCFZKKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














